molecular formula C6H9ClO B041772 2-Chlorocyclohexanone CAS No. 822-87-7

2-Chlorocyclohexanone

Cat. No.: B041772
CAS No.: 822-87-7
M. Wt: 132.59 g/mol
InChI Key: CCHNWURRBFGQCD-UHFFFAOYSA-N
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Description

2-Chlorocyclohexanone is an organic compound with the molecular formula C6H9ClO. It is a chlorinated derivative of cyclohexanone and is known for its use as an intermediate in the synthesis of various pharmaceutical and chemical compounds. The compound appears as a colorless to very deep brown liquid and has a molecular weight of 132.59 g/mol .

Mechanism of Action

Mode of Action

It’s a chlorinated derivative of cyclohexanone, and its reactivity might be influenced by the presence of the chlorine atom .

Pharmacokinetics

Its molecular weight is 132.588 , which might influence its absorption and distribution. More research is needed to understand its pharmacokinetic properties.

Preparation Methods

2-Chlorocyclohexanone can be synthesized through several methods:

Chemical Reactions Analysis

2-Chlorocyclohexanone undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2-chlorocyclohexanol.

    Oxidation Reactions: It can be further oxidized to form more complex compounds.

Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2-Chlorocyclohexanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

2-chlorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHNWURRBFGQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021530
Record name 2-Chlorocyclohexanone
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Molecular Weight

132.59 g/mol
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CAS No.

822-87-7
Record name 2-Chlorocyclohexanone
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Record name 2-Chlorocyclohexanone
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Record name 2-Chlorocyclohexanone
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Record name Cyclohexanone, 2-chloro-
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Record name 2-Chlorocyclohexanone
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Record name 2-chlorocyclohexanone
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Record name 2-CHLOROCYCLOHEXANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-chlorocyclohexanone?

A1: this compound has a molecular formula of C6H9ClO and a molecular weight of 132.59 g/mol.

Q2: How can the conformation of this compound be studied?

A2: Dipole moment measurements provide valuable insights into the conformation of this compound. [] By calculating the dipole moments of the equatorial and axial conformers, researchers can determine the predominant conformation. []

Q3: Does the introduction of alkyl groups at the 3-position of this compound influence its conformation?

A3: Yes, introducing alkyl groups at the 3-position of trans-2-chlorocyclohexanone significantly impacts its conformational preference. While methyl, ethyl, and isopropyl substituents favor a diaxial chair conformation, the tert-butyl derivative prefers a twist-boat conformation. [, ]

Q4: How does silver perchlorate catalyze the solvolysis of this compound-1-14C?

A4: Silver perchlorate assists the solvolysis of this compound-1-14C in ethanol-water solutions, yielding 2-ethoxycyclohexanone-x-14C. [] This reaction partially proceeds through an epoxide intermediate, formed by ethanol's initial attack on the carbonyl carbon. [] Subsequently, the carbonyl oxygen migrates to the α-carbon of this compound. []

Q5: Can this compound undergo ring contraction reactions?

A5: Yes, reacting this compound with phenylmagnesium bromide in refluxing tetrahydrofuran unexpectedly yields cyclopentyl phenyl ketone, demonstrating a ring contraction. []

Q6: How does the reaction of this compound with Grignard reagents proceed?

A6: While the reaction with phenylmagnesium bromide leads to ring contraction, [] reacting this compound with other Grignard reagents typically results in the formation of chlorohydrins. [] These chlorohydrins can undergo further rearrangements under specific conditions. []

Q7: What are the products of the reaction between this compound and aluminium chloride?

A7: Reacting this compound with anhydrous aluminium chloride at 120°C under nitrogen leads to a major portion of the starting material being recovered. [, ] A trace amount of cyclohexanone, formed through dechlorination, is also observed. [, ]

Q8: How does ultraviolet irradiation affect this compound on a silica gel surface?

A8: When this compound is irradiated on a dry silica gel surface, it undergoes an oxidative cleavage reaction, producing adipic acid. [] This reaction likely involves the formation of a cyclohexanonyl radical intermediate through the cleavage of the C-Cl bond. []

Q9: Can the ruthenium complex 'Ru(η-C5Me5)+' activate the C-Cl bond in this compound?

A9: Yes, the electrophilic ruthenium fragment ‘Ru(η-C5Me5)+’ can activate the C-Cl bond in this compound, leading to the formation of [Ru(η-C5Me5)(η6-C6H6)]+ and HCl. [] This C-Cl bond activation is favored even in the presence of C-O bonds, as observed in reactions with 2-chlorocyclohexanol and 2,2,6,6-tetrachlorocyclohexanol. []

Q10: What happens when this compound reacts with potassium dithiocarbazate?

A10: The reaction of this compound with potassium dithiocarbazate in refluxing ethanol yields a six-membered heterocycle, specifically a 3a-hydroxy-3-substitutedamino-2-benzothiazolinethione derivative. []

Q11: How does the reaction of 2-aminopyridines with this compound proceed?

A11: 2-Aminopyridines react with this compound to yield a mixture of products. [] The major products include imidazo[1,2-a]pyridine derivatives, formed via cyclization, and adducts resulting from substitution on the exocyclic nitrogen atom. []

Q12: Can this compound be used to synthesize other valuable compounds?

A12: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it is used in the preparation of: * α-substituted cycloalkanone oximes via nucleophilic substitution reactions. [, ] * Chiral polyaminothiazoles through a multi-step synthesis involving resin-bound amino acids and peptides. [] * Benz[b]indolizine derivatives by reacting with ethyl 2-pyridylacetate. [] * 5,10-dihydro- and 2,3,5,10-tetrahydrothiazolo[3,2-b][2,4]benzodiazepines, along with related compounds. [] * Fluorescent 2-coumaryloxy ketones for detecting Baeyer-Villiger monooxygenases activity. []

Q13: How can optically pure (1S, 2S)-2-chlorocyclohexanol be prepared?

A13: Optically pure (1S, 2S)-2-chlorocyclohexanol can be obtained through the enzymatic "in vitro" reduction of this compound. [] This process utilizes a coupled-substrate coenzyme recycling system (ketone - ethanol - NAD+ - HLAD) and delivers the desired enantiomer with high optical purity. []

Q14: Can Escherichia coli be used for the biocatalytic reduction of this compound?

A14: While recombinant Escherichia coli BL21 (pET-eryKR1)2 can reduce certain cyclohexanone derivatives, [] the reduction of this compound by the control strain E.coli BL21 (pET-28a) suggests the involvement of NAD(P)H-dependent oxo-reductases other than the EryKR1 domain in this process. []

Q15: What is the role of this compound in gold nanoparticle synthesis?

A15: this compound plays a crucial role in a novel room-temperature synthesis of gold nanoparticles. [] Adding cyclohexanone to auric acid solutions results in the formation of gold nanoparticles and this compound as a by-product. [] The process involves the reduction of auric acid to gold, with cyclohexanone acting as a reducing agent and undergoing chlorination. []

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